4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one 4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one
Brand Name: Vulcanchem
CAS No.: 39495-50-6
VCID: VC18422541
InChI: InChI=1S/C6H4INO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H
SMILES:
Molecular Formula: C6H4INO2
Molecular Weight: 249.01 g/mol

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one

CAS No.: 39495-50-6

Cat. No.: VC18422541

Molecular Formula: C6H4INO2

Molecular Weight: 249.01 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one - 39495-50-6

Specification

CAS No. 39495-50-6
Molecular Formula C6H4INO2
Molecular Weight 249.01 g/mol
IUPAC Name 3-iodo-4-nitrosophenol
Standard InChI InChI=1S/C6H4INO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H
Standard InChI Key CCAMOKMWECRXDF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)I)N=O

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one is systematically named as 3-iodo-4-nitrosophenol, reflecting its ortho-quinoid structure substituted with an iodine atom and a nitroso group. The compound’s IUPAC name, 4-hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one, underscores its cyclohexadienone backbone with functional groups at positions 3 and 4 . Key identifiers include:

PropertyValueSource
CAS Number39495-50-6
Molecular FormulaC6H4INO2\text{C}_6\text{H}_4\text{INO}_2
Molecular Weight249.01 g/mol
Density2.12 g/cm³
Boiling Point366°C at 760 mmHg
Flash Point175.2°C

The SMILES notation C1=CC(=C(C=C1O)I)N=O\text{C1=CC(=C(C=C1O)I)N=O} confirms the arrangement of the iodine and nitroso groups on the aromatic ring . X-ray crystallography and NMR studies would further elucidate its planar geometry and resonance stabilization, though such data are not explicitly available in the cited sources.

Spectral and Computational Data

The compound’s exact mass is 248.92900 g/mol, with a polar surface area (PSA) of 49.66 Ų and a calculated partition coefficient (LogP) of 1.27 . These values suggest moderate lipophilicity and potential permeability across biological membranes. Computational models predict high gastrointestinal absorption and blood-brain barrier penetration, though experimental validation is lacking .

Synthesis and Historical Development

Early Synthetic Routes

The first synthesis of 4-hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one was reported by Hodgson and Kershaw in 1930, involving the iodination of 4-nitrosophenol derivatives . Subsequent refinements by Hodgson and Nicholson (1939–1941) optimized yields using hydroxylamine hydrochloride and iodine in acetic acid, achieving regioselective iodination at the para position relative to the nitroso group .

A representative procedure involves:

  • Iodination of 4-Hydroxybenzaldehyde: Treatment of 4-hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5) with hydroxylamine hydrochloride in dimethylcyclohexadiene, yielding the target compound via oximation and tautomerization .

  • Purification: Recrystallization from ethanol or dichloromethane to achieve >98% purity .

Modern Synthetic Advances

Contemporary suppliers like RRScientific offer the compound in gram-scale quantities (1–100 g) with 98% purity, indicating streamlined industrial production . Advances in catalytic iodination and microwave-assisted synthesis could further enhance efficiency, though literature on such methods remains sparse.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound’s high boiling point (366°C) and density (2.12 g/cm³) reflect strong intermolecular interactions, likely due to halogen bonding and π-stacking . It is sparingly soluble in polar solvents like water (logS=2.81\log S = -2.81) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane .

Reactivity and Decomposition

Applications in Organic Synthesis

Heterocycle Formation

4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one serves as a precursor to benzoxazoles and quinazolinones via nucleophilic displacement of the iodine atom. For example, coupling with thioureas yields antimicrobial thiazole derivatives, though specific biological data are not cited .

Pharmaceutical Intermediate

The compound’s structural similarity to tyrosine kinase inhibitors suggests potential in anticancer drug development. Its iodine atom also allows radiolabeling for imaging applications, though clinical studies are yet to be reported .

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